molecular formula C21H29N3O4S B14234110 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate CAS No. 627888-12-4

4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate

Cat. No.: B14234110
CAS No.: 627888-12-4
M. Wt: 419.5 g/mol
InChI Key: SBGHJIDDZLQRPJ-UHFFFAOYSA-M
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Description

4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is a diazonium salt that features an aniline group, a methoxy group, and an octane-1-sulfonate group. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:

    Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Sulfonation: The diazonium salt is then reacted with octane-1-sulfonic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be prone to decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The diazonium group can be replaced by other electrophiles, such as halogens or nitro groups.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.

    Coupling Reactions: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide).

    Reduction: Reducing agents like sodium sulfite or stannous chloride.

Major Products

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Coupling Reactions: Azo compounds.

    Reduction: Aniline derivatives.

Scientific Research Applications

4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, electrophiles, and reducing agents, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Anilino-2-methoxybenzenediazonium chloride
  • 4-Anilino-2-methoxybenzenediazonium tetrafluoroborate
  • 4-Anilino-2-methoxybenzenediazonium sulfate

Uniqueness

4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is unique due to the presence of the octane-1-sulfonate group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of certain dyes and pigments.

Properties

CAS No.

627888-12-4

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-anilino-2-methoxybenzenediazonium;octane-1-sulfonate

InChI

InChI=1S/C13H12N3O.C8H18O3S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-2-3-4-5-6-7-8-12(9,10)11/h2-9,15H,1H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1

InChI Key

SBGHJIDDZLQRPJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-].COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N

Origin of Product

United States

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